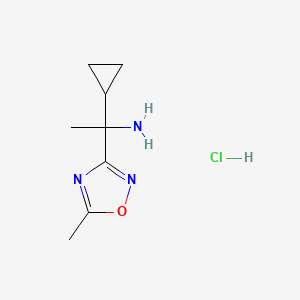

![molecular formula C7H6N2O2S2 B3246884 Thieno[3,2-b]pyridine-6-sulfonamide CAS No. 1803589-89-0](/img/structure/B3246884.png)

Thieno[3,2-b]pyridine-6-sulfonamide

Overview

Description

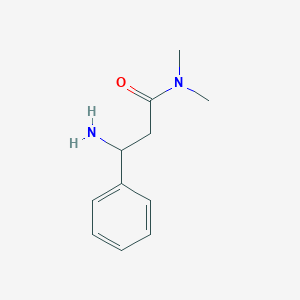

Thieno[3,2-b]pyridine-6-sulfonamide is a chemical compound with the CAS Number: 1803589-89-0 . It has a molecular weight of 214.27 .

Synthesis Analysis

The synthesis of Thieno[3,2-b]pyridine-6-sulfonamide and its derivatives often involves Pd catalyzed cross-coupling reactions and acid-mediated cycloisomerization .Molecular Structure Analysis

The IUPAC name for Thieno[3,2-b]pyridine-6-sulfonamide is 1S/C7H6N2O2S2/c8-13 (10,11)5-3-7-6 (9-4-5)1-2-12-7/h1-4H, (H2,8,10,11) . The InChI key is QFKUYRBCPRBKCS-UHFFFAOYSA-N .Chemical Reactions Analysis

Thieno[3,2-b]pyridine-6-sulfonamide and its derivatives are often involved in various chemical reactions. For instance, the introduction of a five-membered thiophene into the 2-azapyrene scaffold leads to redshifted emission and substantial effects on the excited state dynamics .Scientific Research Applications

- Thieno[3,2-b]pyridine-6-sulfonamide exhibits anti-cancer potential. Researchers have investigated its effects on ovarian cancer cell lines, such as SK-OV-3 and OVCAR-3. Notably, it reduces cancer stem cell (CSC) populations, which are associated with tumor progression .

- Functionalized thieno[3,2-b]pyridines have been explored for treating central nervous system (CNS) disorders. These compounds show promise as potential inhibitors of C-terminal hydrolase L1 (UCH-L1), a target relevant to neurodegenerative diseases .

- Thieno[3,2-b]pyridine derivatives hold potential as antimicrobial agents. Researchers have investigated their activity against various pathogens, making them valuable candidates for combating infections .

- Thiophene derivatives, including thieno[3,2-b]pyridines, play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

- Beyond cancer research, thieno[3,2-b]pyridines exhibit diverse pharmacological activities. These include anti-dermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral effects .

- Some thieno[3,2-b]pyridines were reported as inhibitors of Pim-1 kinase, a potential target for cancer therapy. Their ability to modulate this kinase highlights their significance in oncology research .

Anti-Cancer Properties

Central Nervous System Diseases

Antimicrobial Applications

Organic Semiconductors and Electronics

Pharmacological Utility

Pim-1 Kinase Inhibition

Mechanism of Action

While the specific mechanism of action for Thieno[3,2-b]pyridine-6-sulfonamide is not mentioned in the search results, sulfonamide drugs, which Thieno[3,2-b]pyridine-6-sulfonamide is a part of, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .

It has a molecular weight of 214.27 . The storage temperature is room temperature .

Future Directions

Thienopyrimidine derivatives, which include Thieno[3,2-b]pyridine-6-sulfonamide, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are often used in the development of pharmaceutical drugs . Future research may focus on the development of thienopyrimidine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name |

thieno[3,2-b]pyridine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKUYRBCPRBKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

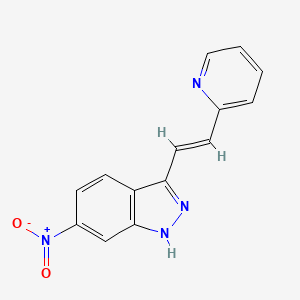

![1,3,2-Dioxaborolane, 2-[(3-bromo-4-methylphenyl)methyl]-4,4,5,5-tetramethyl-](/img/structure/B3246803.png)

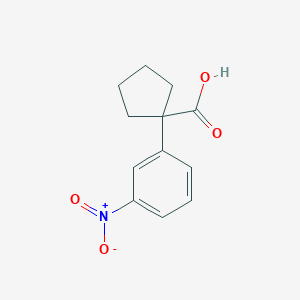

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)

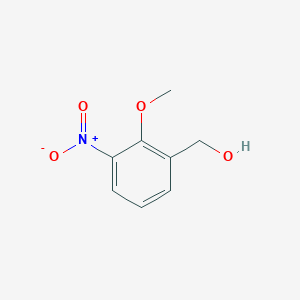

![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)

![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)

![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)

![2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B3246876.png)